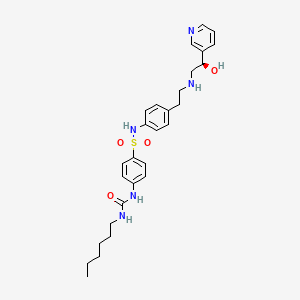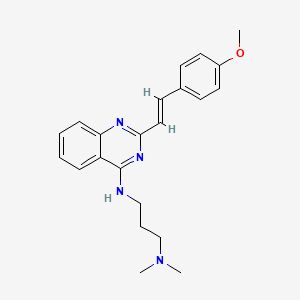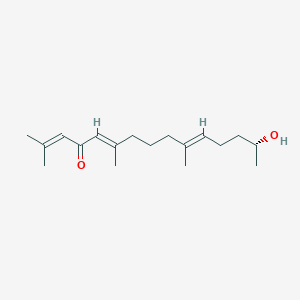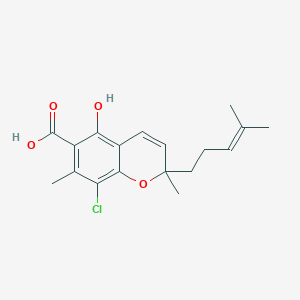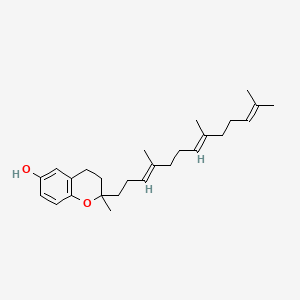
Tocotrienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los tocotrienoles son miembros de la familia de la vitamina E, que también incluye los tocoferoles. Estos compuestos se encuentran naturalmente en varios aceites vegetales, germen de trigo, cebada y ciertos tipos de nueces y granos . Los tocotrienoles se distinguen de los tocoferoles por sus cadenas laterales isoprenoides insaturadas, que contienen tres dobles enlaces . Hay cuatro tipos de tocotrienoles: alfa, beta, gamma y delta . Los tocotrienoles exhiben propiedades antioxidantes y antiinflamatorias únicas, lo que los hace valiosos para diversos beneficios para la salud .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Los tocotrienoles se pueden sintetizar mediante varios métodos, incluida la síntesis química y los enfoques biotecnológicos. Un método común implica la condensación de ácido homogentísico con unidades isoprenoides, seguida de ciclación y metilación para formar el anillo de cromanol . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial: La producción industrial de tocotrienoles a menudo implica la extracción de fuentes naturales como el aceite de palma, el aceite de salvado de arroz y el aceite de germen de trigo . El proceso de extracción incluye la extracción con solvente, seguida de la purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar los isómeros individuales de tocotrienol . Otro método implica el uso de extracción con fluidos supercríticos, que ofrece un enfoque más ecológico .
Análisis De Reacciones Químicas
Tipos de reacciones: Los tocotrienoles sufren varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Productos principales: Los productos principales formados a partir de estas reacciones incluyen quinonas, derivados dihidro y compuestos de cromanol sustituidos .
Aplicaciones Científicas De Investigación
Los tocotrienoles tienen una amplia gama de aplicaciones de investigación científica en varios campos:
Química:
- Se utilizan como antioxidantes en formulaciones químicas para evitar la oxidación de compuestos sensibles .
Biología:
Medicina:
- Se investigan por su potencial en la neuroprotección, anti-cáncer, antiinflamatorio y propiedades reductoras del colesterol .
- Se utilizan en el desarrollo de suplementos y productos farmacéuticos destinados a prevenir y tratar enfermedades crónicas .
Industria:
Mecanismo De Acción
Los tocotrienoles ejercen sus efectos a través de varios mecanismos moleculares:
Actividad antioxidante:
- Los tocotrienoles eliminan las especies reactivas de oxígeno y las especies reactivas de nitrógeno, previniendo el daño oxidativo a los componentes celulares .
- Inhiben la actividad de enzimas como la ciclooxigenasa y la lipooxigenasa, reduciendo la producción de eicosanoides proinflamatorios .
Señalización celular:
- Los tocotrienoles modulan vías de señalización como NF-κB y STAT, que están involucradas en la inflamación y la supervivencia celular .
- También influyen en la expresión genética al actuar como moléculas de señalización que regulan la transcripción de varios genes .
Destinos moleculares:
- Los tocotrienoles se dirigen a las membranas celulares, lipoproteínas y depósitos de grasa, donde protegen a los ácidos grasos poliinsaturados de la peroxidación .
- También interactúan con los receptores de estrógeno, particularmente ERβ, influyendo en las vías de señalización mediadas por estrógeno .
Comparación Con Compuestos Similares
Los tocotrienoles a menudo se comparan con los tocoferoles, otro grupo de compuestos de la familia de la vitamina E.
Compuestos similares:
Tocoferoles: Al igual que los tocotrienoles, los tocoferoles son antioxidantes pero tienen cadenas laterales saturadas.
Tococromanol: Este grupo incluye tanto tocoferoles como tocotrienoles y es sintetizado por plantas y microorganismos fotosintéticos.
Unicidad de los tocotrienoles:
- Los tocotrienoles tienen cadenas laterales insaturadas, lo que permite una mejor penetración en los tejidos con capas de grasa saturadas, como el cerebro y el hígado .
- Exhiben propiedades antioxidantes y antiinflamatorias superiores en comparación con los tocoferoles, lo que los hace más efectivos en ciertas aplicaciones de salud .
Propiedades
Número CAS |
6829-55-6 |
|---|---|
Fórmula molecular |
C26H38O2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |
Clave InChI |
GJJVAFUKOBZPCB-ZGRPYONQSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
| 6829-55-6 | |
Sinónimos |
Tocotrienol Tocotrienols |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


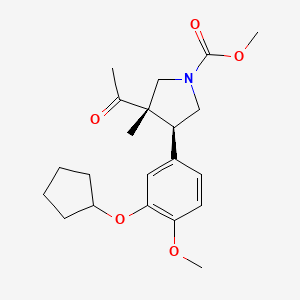
![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)
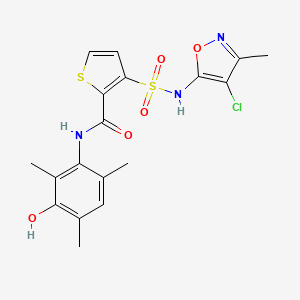
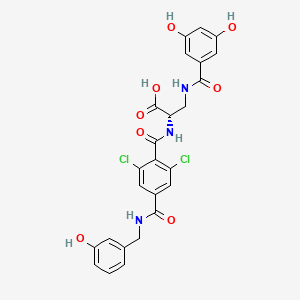
![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B1241293.png)
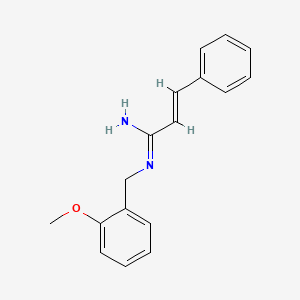
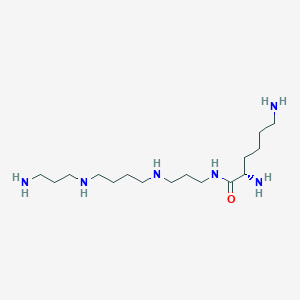
![1-[(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-N-methylmethanesulfonamide](/img/structure/B1241301.png)
